4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide
Description
This compound belongs to the benzimidazole-piperazine carboxamide class, characterized by a benzimidazole core linked to a piperazine ring via a carboxamide bridge. Benzimidazole derivatives are known for their anticancer and antimicrobial activities, often mediated by interactions with enzymes like PARP-1 or caspases .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-28-17-8-6-16(7-9-17)10-11-22-21(27)26-14-12-25(13-15-26)20-23-18-4-2-3-5-19(18)24-20/h2-9H,10-15H2,1H3,(H,22,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHRNVRYFVBNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperazine Derivatization: The benzimidazole core is then reacted with piperazine, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Introduction of the Methoxyphenethyl Group: The final step involves the alkylation of the piperazine nitrogen with 4-methoxyphenethyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Types of Reactions:
Oxidation: The benzimidazole ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The methoxy group on the phenethyl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted phenethyl derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, effective against a range of bacterial and fungal pathogens.
Medicine:
Therapeutic Agents: The compound is being investigated for its potential use in developing drugs for treating various diseases, including cancer and neurological disorders.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine moiety can enhance the compound’s binding affinity and specificity, while the methoxyphenethyl group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aryl Group
4-(1H-Benzo[d]imidazol-2-yl)-N-(3-Chlorophenyl)piperazine-1-carboxamide (5d)
- Key Differences : 3-Chlorophenyl group (meta-Cl) vs. 4-methoxyphenethyl (para-OCH3).
- Activity : Exhibited an IC50 of 48.3 µM against MCF-7 breast cancer cells, suggesting moderate cytotoxicity. The chloro group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins .
- Mechanism : Induced apoptosis via caspase-3/7 activation, similar to the target compound’s proposed pathway .
4-(1H-Benzo[d]imidazol-2-yl)-N-Phenylpiperazine-1-carbothioamide (4a)
- Key Differences : Thiourea (carbothioamide) linkage vs. carboxamide; unsubstituted phenyl group.
- Activity: Thiourea derivatives generally show enhanced electronic interactions due to sulfur’s polarizability.
Linkage Modifications: Urea vs. Thiourea
- Thiourea Derivatives (e.g., 7b) :
- Urea Derivatives (e.g., Target Compound) :
Bis-Benzimidazole Derivatives
1,4-Bis(4-(1H-Benzo[d]imidazol-2-yl-phenyl))piperazine (BIPP)
- Key Differences: Two benzimidazole moieties vs.
- The bis-benzimidazole structure likely enhances DNA intercalation or protein binding .
Substituent Position and Physicochemical Properties
- 4-Methoxyphenyl vs. 3-Chlorophenyl :
- Melting Points :
- Derivatives with electron-donating groups (e.g., 4-methoxy in compound 13 from ) exhibit lower melting points (258–260°C) than those with hydroxy groups (>300°C), reflecting altered crystallinity .
Biological Activity
The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly:
- Serotonergic System : The compound exhibits affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
- Dopaminergic System : It may influence dopaminergic pathways, potentially impacting mood and cognitive functions.
- Cholinergic System : Preliminary studies suggest involvement in cholinergic transmission, which is crucial for memory and learning processes.
Biological Activity Overview
The biological activities of 4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant | Demonstrated potential in reducing depressive-like behaviors in animal models. |
| Anxiolytic | Exhibits anxiolytic properties by modulating serotonin levels. |
| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress and apoptosis. |
| Cognitive Enhancer | May enhance cognitive functions through cholinergic modulation. |
Study 1: Antidepressant Effects
A study conducted on rodent models indicated that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The results suggested an increase in serotonin levels in the prefrontal cortex, indicating a serotonergic mechanism of action .
Study 2: Anxiolytic Properties
In another study assessing anxiety-related behaviors, the compound was shown to reduce anxiety levels in the elevated plus maze (EPM) test. Behavioral assessments indicated increased time spent in open arms, suggesting reduced anxiety .
Study 3: Neuroprotective Effects
Research highlighted its neuroprotective properties against oxidative stress-induced neuronal damage. The compound was found to decrease reactive oxygen species (ROS) production and enhance cell viability in cultured neuronal cells exposed to oxidative stress .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various applications:
Antitumor Activity
Research has indicated that derivatives of benzoimidazole compounds, including this specific piperazine derivative, show promise as antitumor agents. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells. For instance, studies have demonstrated that similar compounds can inhibit tumor growth in xenograft models, suggesting potential for development in cancer therapies .
Neuroprotective Effects
The neuroprotective properties of benzoimidazole derivatives have been investigated concerning neurodegenerative diseases like Alzheimer's. These compounds may modulate pathways involved in neuronal survival and apoptosis, potentially offering therapeutic avenues for conditions characterized by neuroinflammation and cell death .
Antimicrobial Properties
Some studies have reported antimicrobial activities associated with benzoimidazole derivatives. The compound's structure allows it to interact with microbial targets effectively, leading to inhibition of growth in various bacterial strains .
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of benzoimidazole derivatives revealed that the compound significantly inhibited cell proliferation in human cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Case Study 2: Neuroprotective Mechanisms
In a preclinical trial assessing neuroprotective effects, the compound was shown to reduce oxidative stress markers and inflammation in models of neurodegeneration. This was attributed to its ability to enhance the expression of neurotrophic factors such as BDNF (brain-derived neurotrophic factor), which plays a crucial role in neuronal survival .
Q & A
Q. Critical Variables :
- Temperature : Elevated temperatures (80–120°C) improve coupling efficiency but may degrade heat-sensitive groups .
- Solvent polarity : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Catalysts : Triethylamine or pyridine neutralizes HCl byproducts during amide formation .
Which analytical techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 434.2185) .
- X-ray Crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .
Methodological Tip : Use deuterated DMSO for NMR to solubilize polar intermediates; combine with TLC (Rf ~0.6 in 9:1 DCM/MeOH) to monitor reaction progress .
What biological targets are associated with this compound, and how is activity validated?
Q. Basic Research Focus
- Primary Targets :
- Validation Methods :
Data Interpretation : Low nanomolar IC50 values suggest high potency; discrepancies may arise from assay conditions (e.g., pH, serum proteins) .
How can synthetic yields be optimized for large-scale production?
Advanced Research Focus
Strategies :
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) while maintaining >85% yield .
- Flow chemistry : Enhances mixing efficiency for exothermic steps (e.g., carbodiimide coupling) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling selectivity .
Q. Troubleshooting :
- Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents .
- Purification : Gradient flash chromatography (hexane/EtOAc to DCM/MeOH) isolates high-purity product .
What structural modifications enhance target selectivity?
Advanced SAR Focus
Key modifications and effects:
Design Principle : Electron-withdrawing groups (e.g., -F) improve metabolic stability but may reduce solubility .
How to resolve contradictions in bioactivity data across studies?
Advanced Data Analysis
Case Example : Discrepant IC50 values (e.g., 5 µM vs. 50 µM in EGFR inhibition):
- Root Cause :
- Assay variability (e.g., ATP concentration differences in kinase assays) .
- Compound aggregation at high concentrations, leading to false positives .
- Mitigation :
- Use orthogonal assays (e.g., SPR for binding affinity).
- Validate with counter-screens against unrelated targets .
What computational approaches predict binding modes?
Q. Advanced Modeling Focus
- Molecular Docking (AutoDock Vina) : Simulates interactions with H4 receptor (PDB: 5YQV), identifying key hydrogen bonds with Asp94 .
- MD Simulations (GROMACS) : Predicts stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity with logD (R² > 0.85) .
Validation : Compare predicted vs. experimental ΔG values (RMSD < 2.0 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
